8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one
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Overview
Description
8-Chloro-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields This compound belongs to the benzopyran family, which is characterized by a fused benzene and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
8-Chloro-1,3-dimethyl-4H-furo3,4-c
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Chloro-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. Pathways involved may include apoptosis induction in cancer cells or inhibition of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their antimicrobial properties.
Benzopyran-4-one derivatives: Studied for their anticancer and anti-inflammatory activities.
Indole derivatives: Explored for their wide range of biological activities.
Uniqueness
8-Chloro-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one stands out due to its unique combination of a furobenzopyran ring system with chlorine and methyl substituents.
Properties
CAS No. |
922503-02-4 |
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Molecular Formula |
C13H9ClO3 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
8-chloro-1,3-dimethylfuro[3,4-c]chromen-4-one |
InChI |
InChI=1S/C13H9ClO3/c1-6-11-9-5-8(14)3-4-10(9)17-13(15)12(11)7(2)16-6/h3-5H,1-2H3 |
InChI Key |
QQCLUTUKEAMBGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)Cl)OC(=O)C2=C(O1)C |
Origin of Product |
United States |
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